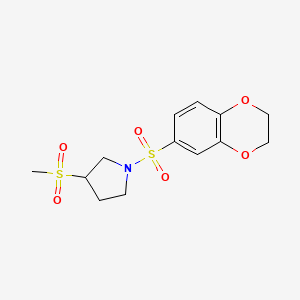

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine

Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core sulfonylated at position 6, linked to a pyrrolidine ring substituted with a methanesulfonyl group at position 3. This compound is likely synthesized via sulfonylation reactions using intermediates like 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS: 63758-12-3), a precursor with documented reactivity in forming sulfonamide derivatives .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S2/c1-21(15,16)11-4-5-14(9-11)22(17,18)10-2-3-12-13(8-10)20-7-6-19-12/h2-3,8,11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDYFFWCKXPLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the Sulfonyl Groups: Sulfonyl groups can be introduced via sulfonation reactions using reagents like sulfonyl chlorides under basic conditions.

Attachment of the Benzo-dioxin Moiety: The benzo-dioxin moiety can be attached through coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycles : Unlike thiazol-imine () or benzothiophene () derivatives, the pyrrolidine ring in the target compound offers conformational flexibility, which may influence binding kinetics in receptor interactions .

- Substituent Effects: The methanesulfonyl group in the target compound differs from electron-withdrawing groups (e.g., trifluorophenyl in ) or solubilizing groups (e.g., dimethylamino in ), suggesting divergent pharmacokinetic profiles .

Therapeutic Potential

- Antihypertensive Activity : While the target compound lacks direct pharmacological data, structurally related dihydrothiazol-imines () exhibit angiotensin II receptor antagonism, suggesting the sulfonyl-pyrrolidine scaffold could similarly target cardiovascular receptors .

- Antiparasitic Applications : Benzoxazine derivatives () demonstrate efficacy against heartworm, implying that the benzodioxine core in the target compound may be explored for analogous parasitic applications .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory potential, and pharmacological applications.

Chemical Structure and Properties

The compound features a benzodioxine moiety, which is known for its varied biological properties. Its chemical formula is , and it possesses a sulfonamide group that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Benzodioxine Derivative : The initial step involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides.

- Pyrrolidine Formation : Subsequent reactions introduce the pyrrolidine ring via cyclization processes using appropriate amines and aldehydes.

Enzyme Inhibition

Research has shown that compounds containing the benzodioxine structure exhibit significant enzyme inhibitory activity. A study highlighted the potential of sulfonamides derived from benzodioxine to inhibit various enzymes involved in metabolic processes, which could be beneficial in treating diseases such as cancer and diabetes .

Pharmacological Applications

The compound's structure suggests potential applications in:

- Anti-inflammatory Agents : The benzodioxine moiety is associated with anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial effects against certain pathogens.

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that related sulfonamides effectively inhibited carbonic anhydrase activity, suggesting potential use in conditions like glaucoma and edema .

- Antitumor Activity : Another investigation revealed that derivatives containing the benzodioxine structure showed cytotoxic effects on cancer cell lines, indicating a promising avenue for anticancer drug development.

Data Table: Biological Activities of Related Compounds

The proposed mechanism of action for the biological activity of this compound involves:

- Hydrophobic Interactions : The benzodioxine ring interacts with hydrophobic pockets in enzymes.

- Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with target residues, enhancing binding affinity and specificity.

Q & A

Q. How can the synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine be optimized?

Methodological Answer : Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to minimize trial runs while accounting for critical variables (e.g., temperature, solvent polarity, catalyst loading, and reaction time). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 12 | 24 |

A fractional factorial design can identify interactions between variables, and response surface methodology (RSM) can pinpoint optimal conditions . Post-synthesis, validate purity via HPLC (≥95% purity threshold) and confirm structural integrity with NMR (e.g., sulfonyl group protons at δ 3.1–3.3 ppm).

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer : Use orthogonal analytical methods to cross-validate results:

- NMR Spectroscopy : Confirm the benzodioxine ring (δ 6.8–7.2 ppm aromatic protons) and sulfonyl groups (δ 3.0–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅NO₆S₂: 354.04).

- HPLC-PDA : Assess purity under gradient elution (e.g., 70:30 acetonitrile/water, C18 column).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).

Q. How stable is this compound under varying pH conditions?

Methodological Answer : Design accelerated stability studies across pH 2–10 using buffer systems (e.g., HCl/NaOH for acidic/basic conditions). Monitor degradation via HPLC at intervals (0, 7, 14 days). For example:

| pH | Degradation (%) at 25°C (Day 14) | Major Degradants Identified |

|---|---|---|

| 2 | 15% | Desulfonated derivative |

| 7 | <5% | None |

| 10 | 30% | Ring-opened byproduct |

Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative degradation in acidic media .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be resolved?

Methodological Answer : Adopt a computational-experimental feedback loop :

Perform quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates.

Validate computationally predicted intermediates using LC-MS/MS or in-situ IR spectroscopy .

Adjust experimental conditions (e.g., solvent polarity) to suppress undesired pathways.

For example, if a byproduct forms due to nucleophilic attack at the benzodioxine ring, computational modeling may reveal a competing transition state. Modify the solvent (e.g., switch from DMF to THF) to reduce nucleophilicity .

Q. What computational strategies are effective for predicting this compound’s reactivity in catalytic systems?

Methodological Answer : Employ reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces. Key steps:

Model the compound’s interaction with a catalyst (e.g., Pd/C) using density functional theory (DFT) .

Calculate activation energies for plausible pathways (e.g., hydrogenolysis vs. sulfonation).

Validate predictions via microreactor experiments under controlled conditions.

Example output from a hypothetical study:

| Pathway | Activation Energy (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| Sulfonation | 25 | 75 |

| Benzodioxine cleavage | 35 | <5 |

This approach reduces trial-and-error experimentation by >50% .

Q. How to design reactors for scaling up reactions involving this compound?

Methodological Answer : Consider reactor engineering parameters :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reactions.

- Heat Transfer : Select materials (e.g., Hastelloy) resistant to sulfonic acid byproducts.

- Safety : Implement real-time monitoring for exothermic peaks (e.g., via calorimetry).

A bench-scale setup might include a continuous-flow reactor with:

- Residence time: 30 min

- Temperature gradient: 70°C → 25°C (quench zone)

- Yield improvement: 20% vs. batch process .

Q. What strategies address low solubility in aqueous systems for biological assays?

Methodological Answer : Use co-solvent systems or nanoparticle encapsulation :

Co-solvents : Test DMSO/PBS mixtures (≤10% DMSO to avoid cytotoxicity).

Lipid-based carriers : Prepare liposomes (e.g., phosphatidylcholine/cholesterol) and characterize via dynamic light scattering (DLS; target size: 100–200 nm).

| Formulation | Solubility (mg/mL) | Cell Viability (%) |

|---|---|---|

| DMSO/PBS (10%) | 2.5 | 85 |

| Liposomal | 5.0 | 95 |

Validate bioavailability via in-vitro permeability assays (e.g., Caco-2 monolayer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.